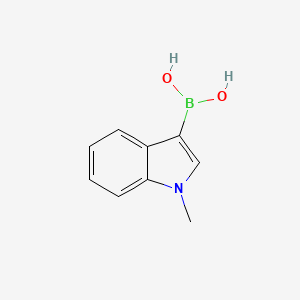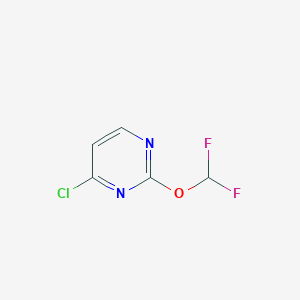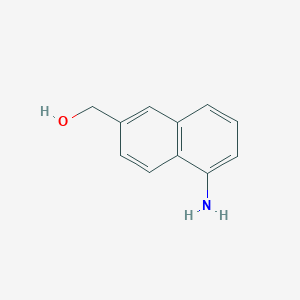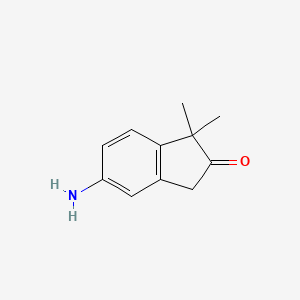
(1-Methyl-1H-indol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science. The boronic acid group in this compound makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indol-3-yl)boronic acid typically involves the borylation of 1-methylindole. One common method is the iridium-catalyzed C-H borylation, where 1-methylindole reacts with bis(pinacolato)diboron in the presence of an iridium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methyl-1H-indol-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The boronic acid group can be substituted with various electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
(1-Methyl-1H-indol-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (1-Methyl-1H-indol-3-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling. This process facilitates the formation of a new carbon-carbon bond. The indole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.
Comparaison Avec Des Composés Similaires
- 1-Methylindole-2-boronic acid
- 1-Methylindole-5-boronic acid
- 1H-Indole-3-boronic acid
Comparison: (1-Methyl-1H-indol-3-yl)boronic acid is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different steric and electronic properties, affecting its suitability for specific reactions and applications.
Propriétés
Formule moléculaire |
C9H10BNO2 |
|---|---|
Poids moléculaire |
174.99 g/mol |
Nom IUPAC |
(1-methylindol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6,12-13H,1H3 |
Clé InChI |
UPJKNBOZKSPTGC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C2=CC=CC=C12)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)








![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)

![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)
